7-Xylosyltaxol B as a Distinct Semi-Synthetic Entry Point to Cephalomannine-Derived Analogs
7-Xylosyltaxol B serves as a distinct semi-synthetic precursor for generating cephalomannine (taxol B) and cephalomannine-derived analogs, in contrast to 7-xylosyltaxol which yields paclitaxel (taxol A) [1]. The patent literature explicitly defines the conversion pathway: 7-xylosyl-10-deacetyl-taxol B (xyloside B) → 10-deacetyl taxol B → taxol B (cephalomannine) [2]. For 7-xylosyltaxol B, the C-13 side chain bearing the tigloyl amide (CH3C=CHCH3) is retained throughout semi-synthetic processing, providing access to cephalomannine-class compounds that differ in pharmacological profile from paclitaxel-class compounds [3].
| Evidence Dimension | Semi-synthetic product outcome |
|---|---|
| Target Compound Data | Yields cephalomannine (taxol B) with tigloyl C-13 side chain |
| Comparator Or Baseline | 7-Xylosyltaxol (CAS 90332-66-4): yields paclitaxel (taxol A) with benzoyl C-13 side chain |
| Quantified Difference | C-13 side chain identity: CH3C=CHCH3 (tigloyl) vs. C6H5 (benzoyl); functionally distinct chemical entities |
| Conditions | US Patent 5,856,532 semi-synthetic process: periodate oxidation → borohydride reduction → acidification → silyl protection → acetylation → deprotection |
Why This Matters
Procurement of 7-xylosyltaxol B enables synthetic access to cephalomannine-derived analogs, a distinct chemical space inaccessible from the more common 7-xylosyltaxol.
- [1] US Patent 5,856,532. Process for the production of taxol. Chattopadhyay SK, Sharma RP, Kumar S, Madhusudanan KP. Council of Scientific and Industrial Research. Issued January 5, 1999. View Source
- [2] EP 0905130 A1. A process for the production of taxol. Council of Scientific and Industrial Research. Published March 31, 1999. View Source
- [3] US Patent Application. Oxidation of glycoside substituted taxanes to taxol or taxol precursors. Hauser Inc. 1993. View Source
